3,5-Dibromo-4-methylpyridine
Overview
Description
Synthesis Analysis
The synthesis of 3,5-dibromo-4-methylpyridine derivatives has been explored through various methodologies. One approach involves the lithiation of 3,5-dibromopyridine with LDA, followed by a reaction with electrophiles to yield 4-alkyl-3,5-dibromopyridines in high yield . This method also allows for further functionalization to create 3-bromo-4,5-dialkylpyridines and 3,4,5-trialkylpyridines through sequential metal-halogen exchange reactions . Another synthetic route reported is the direct bromination of 2,2'-bipyridine hydrobromide salt, leading to the selective synthesis of brominated bipyridines . These methods demonstrate the versatility and reactivity of halogenated pyridines in organic synthesis.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be significantly altered by the introduction of substituents, which can affect their physical and chemical properties. For instance, the adduct of 3-methylpyridine with 2,6-dichloro-4-nitrophenol exhibits one of the shortest N...H...O hydrogen bridges, indicating a strong interaction between the molecules . This kind of structural information is crucial for understanding the behavior of these compounds in various chemical contexts.
Chemical Reactions Analysis
The reactivity of halogenated pyridines is a key aspect of their chemical behavior. For example, 2,4-dibromopyridine undergoes regioselective Suzuki cross-coupling reactions, which is a valuable transformation in the synthesis of carbon-substituted pyridines . The reactivity of 5-chloro-2,4-dihydroxypyridine towards bromine and aqueous solutions of hydrobromic and hydrochloric acid has also been examined, showcasing the potential for further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-dibromo-4-methylpyridine derivatives are influenced by their molecular structure. The introduction of alkyl groups can lead to the formation of weak nucleophilic bases, as seen with 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, which exhibits a double Janus group effect protecting the heteroatom from electrophilic attack . Additionally, solvent-dependent coordination polymers have been synthesized, demonstrating the influence of solvents on the self-assembly and structure of Co(II) complexes with pyridine derivatives . These findings highlight the importance of molecular design in dictating the properties of these compounds.
Scientific Research Applications
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Synthesis of Trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries
- Application : 3,5-Dibromo-4-methylpyridine is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Method : The exact method of synthesis is not specified in the source, but it involves the use of 3,5-Dibromo-4-methylpyridine as an intermediate .
- Results : TFMP derivatives have been used in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
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Preparation of Substituted 4-(2,2-diphenylethyl)pyridine-N-oxides
- Field : Pharmaceutical Research
- Application : 3-Bromo-4-methylpyridine, a compound related to 3,5-Dibromo-4-methylpyridine, is used as a building block in the preparation of substituted 4-(2,2-diphenylethyl)pyridine-N-oxides .
- Method : The exact method of preparation is not specified in the source, but it involves the use of 3-Bromo-4-methylpyridine as a building block .
- Results : These compounds are used as potent phosphodiesterase type 4 (PDE4) inhibitors .
- Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors
- Field : Pharmaceutical Research
- Application : 3,5-Dibromo-4-methylpyridine is used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors . These inhibitors are used in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .
- Method : The synthesis starts from 2-fluoro-4-methylpyridine and involves several steps . The optimized synthesis of the inhibitor starting from 2-fluoro-4-methylpyridine gives more than eight times higher yields compared to the synthesis starting from 2-bromo-4-methylpyridine .
- Results : The synthesized inhibitors have shown potent inhibitory activity against p38α MAP kinase .
Safety And Hazards
Safety information for 3,5-Dibromo-4-methylpyridine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The application of the synthesis methodology of 3,5-Dibromo-4-methylpyridine has further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
properties
IUPAC Name |
3,5-dibromo-4-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCGUATWCKZLLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356067 | |
Record name | 3,5-Dibromo-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-4-methylpyridine | |
CAS RN |
3430-23-7 | |
Record name | 3,5-Dibromo-4-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3430-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dibromo-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dibromo-4-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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